molecular formula C13H14N4OS B3005906 N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2415562-78-4

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No. B3005906
CAS RN: 2415562-78-4
M. Wt: 274.34
InChI Key: QEQXXJSRSHJFGM-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide, also known as MT-2, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. MT-2 is a derivative of α-melanocyte-stimulating hormone (α-MSH) and has been found to have a wide range of biological activities.

Mechanism of Action

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide exerts its biological effects by binding to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that is involved in the regulation of energy balance and glucose metabolism. Activation of MC4R by this compound leads to the activation of intracellular signaling pathways that result in the biological effects of this compound.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been found to have neuroprotective effects, improve cognitive function, and increase the levels of BDNF and NGF in the brain. This compound has also been found to have anti-tumor effects and inhibit the growth of cancer cells. In addition, this compound has been found to reduce body weight, improve glucose metabolism, and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a highly pure and homogeneous peptide that can be synthesized by SPPS using Fmoc chemistry. This compound is also stable and can be stored for long periods of time. However, one limitation of this compound is that it is relatively expensive compared to other peptides.

Future Directions

There are several future directions for the research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential applications of this compound in the treatment of obesity and diabetes. In addition, more studies are needed to investigate the mechanism of action of this compound and to identify potential side effects.

Synthesis Methods

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.

Scientific Research Applications

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. In a study conducted on rats, this compound was found to improve memory and learning ability by increasing the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
In the field of cancer research, this compound has been found to have anti-tumor effects. In a study conducted on human melanoma cells, this compound was found to induce cell cycle arrest and apoptosis. This compound was also found to inhibit the growth of breast cancer cells.
This compound has also been studied for its potential applications in the field of obesity and diabetes. In a study conducted on obese mice, this compound was found to reduce body weight and improve glucose metabolism. This compound was also found to increase insulin sensitivity in diabetic rats.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-16(13(18)11-8-19-9-15-11)10-6-17(7-10)12-4-2-3-5-14-12/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXXJSRSHJFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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